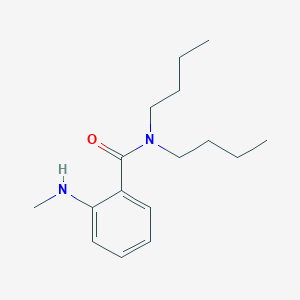

N,N-Dibutyl-2-(methylamino)benzamide

Description

N,N-Dibutyl-2-(methylamino)benzamide is a benzamide derivative characterized by a 2-(methylamino) substituent on the benzene ring and two butyl groups attached to the amide nitrogen. For instance, N,N-Dibutyl-2-methylbenzamide (ChemSpider ID: 197413) shares a similar backbone, with a molecular formula of C₁₆H₂₅NO and a molecular weight of 247.38 g/mol .

Properties

CAS No. |

15236-36-9 |

|---|---|

Molecular Formula |

C16H26N2O |

Molecular Weight |

262.39 g/mol |

IUPAC Name |

N,N-dibutyl-2-(methylamino)benzamide |

InChI |

InChI=1S/C16H26N2O/c1-4-6-12-18(13-7-5-2)16(19)14-10-8-9-11-15(14)17-3/h8-11,17H,4-7,12-13H2,1-3H3 |

InChI Key |

PZKKEOMNHNBKCI-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CC=CC=C1NC |

Synonyms |

N,N-Dibutyl-o-(methylamino)benzamide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares N,N-Dibutyl-2-(methylamino)benzamide with structurally similar benzamides:

Key Observations :

- Lipophilicity : The dibutyl groups in N,N-Dibutyl-2-methylbenzamide increase hydrophobicity compared to analogs with polar substituents (e.g., hydroxyl or nitro groups) .

- Biological Activity: The 2-(methylamino) group in N-(4-acetylphenyl)-2-(methylamino)benzamide may enhance hydrogen bonding, critical for kinase inhibition . Nitazoxanide’s nitro-thiazole moiety confers antiparasitic activity .

- Synthetic Utility : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are valued for their N,O-bidentate directing groups, enabling metal-catalyzed C–H functionalization .

Impact of Substituents

Research Findings

Q & A

Q. Table 1: Common Characterization Techniques

Q. Table 2: Troubleshooting Synthesis Challenges

| Issue | Solution |

|---|---|

| Low yield | Optimize stoichiometry (1.2:1 amine:acid ratio) or switch to EDC/HOBt coupling . |

| Byproduct formation | Add molecular sieves to absorb water or use anhydrous solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.